molecular formula C11H15N3 B063838 4-Butyl-1H-benzo[d]imidazol-6-amine CAS No. 177843-79-7

4-Butyl-1H-benzo[d]imidazol-6-amine

Cat. No. B063838
M. Wt: 189.26 g/mol
InChI Key: ZEBGWPKEXYEKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-1H-benzo[d]imidazol-6-amine, also known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. BIA is a heterocyclic compound that contains both an imidazole and an amine functional group.

Mechanism Of Action

The mechanism of action of 4-Butyl-1H-benzo[d]imidazol-6-amine is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of various signaling pathways. 4-Butyl-1H-benzo[d]imidazol-6-amine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.

Biochemical And Physiological Effects

4-Butyl-1H-benzo[d]imidazol-6-amine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antimicrobial activity. 4-Butyl-1H-benzo[d]imidazol-6-amine has also been shown to have antioxidant activity and to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.

Advantages And Limitations For Lab Experiments

4-Butyl-1H-benzo[d]imidazol-6-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. 4-Butyl-1H-benzo[d]imidazol-6-amine is also stable under various conditions and can be stored for extended periods. However, 4-Butyl-1H-benzo[d]imidazol-6-amine has some limitations for lab experiments. It is insoluble in water and requires organic solvents for its dissolution. 4-Butyl-1H-benzo[d]imidazol-6-amine is also relatively expensive compared to other compounds with similar pharmacological activities.

Future Directions

There are several future directions for the research on 4-Butyl-1H-benzo[d]imidazol-6-amine. One possible direction is to investigate its potential application in combination therapy for cancer treatment. 4-Butyl-1H-benzo[d]imidazol-6-amine could be combined with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Another future direction is to investigate the structure-activity relationship of 4-Butyl-1H-benzo[d]imidazol-6-amine and its analogs. This could lead to the development of more potent and selective compounds with improved pharmacological activities. Finally, the development of novel drug delivery systems for 4-Butyl-1H-benzo[d]imidazol-6-amine could enhance its bioavailability and improve its therapeutic potential.
Conclusion
In conclusion, 4-Butyl-1H-benzo[d]imidazol-6-amine is a promising compound with potential applications in drug discovery and development. Its synthesis method is relatively simple, and it possesses various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. 4-Butyl-1H-benzo[d]imidazol-6-amine has several advantages for lab experiments, but it also has some limitations. Future research on 4-Butyl-1H-benzo[d]imidazol-6-amine could lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-Butyl-1H-benzo[d]imidazol-6-amine involves a multi-step process that begins with the reaction of 4-butyl-1H-benzo[d]imidazole with chloroacetyl chloride in the presence of a base to form 4-butyl-1-(chloroacetyl)-1H-benzo[d]imidazole. This intermediate is then reacted with ammonia to form 4-Butyl-1H-benzo[d]imidazol-6-amine. The yield of 4-Butyl-1H-benzo[d]imidazol-6-amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents used.

Scientific Research Applications

4-Butyl-1H-benzo[d]imidazol-6-amine has been extensively studied for its potential application in drug discovery and development. It has been reported to possess various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. 4-Butyl-1H-benzo[d]imidazol-6-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-Butyl-1H-benzo[d]imidazol-6-amine has also been shown to possess antimicrobial activity against various bacterial and fungal strains.

properties

CAS RN

177843-79-7

Product Name

4-Butyl-1H-benzo[d]imidazol-6-amine

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

7-butyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C11H15N3/c1-2-3-4-8-5-9(12)6-10-11(8)14-7-13-10/h5-7H,2-4,12H2,1H3,(H,13,14)

InChI Key

ZEBGWPKEXYEKQS-UHFFFAOYSA-N

SMILES

CCCCC1=C2C(=CC(=C1)N)NC=N2

Canonical SMILES

CCCCC1=C2C(=CC(=C1)N)NC=N2

synonyms

1H-Benzimidazol-5-amine,7-butyl-(9CI)

Origin of Product

United States

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